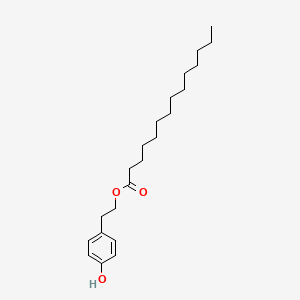

4-Hydroxyphenethyl tetradecanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Hydroxyphenethyl tetradecanoate is a natural product found in Callicarpa pilosissima with data available.

常见问题

Q. Basic: How can researchers synthesize and characterize 4-Hydroxyphenethyl tetradecanoate?

Methodological Answer:

Synthesis typically involves esterification of 4-hydroxyphenethyl alcohol with tetradecanoic acid. For characterization:

- Structural Confirmation : Use NMR (¹H/¹³C) to identify ester carbonyl signals (~170 ppm in ¹³C NMR) and phenolic hydroxyl groups. Compare with spectral libraries (e.g., SciFinder, Reaxys) for known analogs .

- Purity Assessment : Employ HPLC or GC-MS to verify purity. For example, methyl tetradecanoate (a structural analog) is analyzed via GC-MS with retention time and fragmentation patterns .

- Melting Point : If crystalline, compare observed values with literature (e.g., methyl tetradecanoate melts at ~18°C; adjust for phenolic substitution) .

Table 1: Key Characterization Techniques

Q. Basic: What storage conditions ensure stability of this compound?

Methodological Answer:

- Temperature : Store at -20°C in airtight containers to prevent hydrolysis, as recommended for similar esters (e.g., tetrahydrofuran fentanyl derivatives) .

- Moisture : Use desiccants; ester bonds are susceptible to hydrolysis under humid conditions .

- Incompatible Materials : Avoid strong acids/bases (risk of saponification) and oxidizing agents (risk of phenolic oxidation) .

Table 2: Stability Guidelines from Analogous Compounds

| Factor | Recommendation | Basis (Evidence) |

|---|---|---|

| Light | Amber vials | Phenolic group UV sensitivity |

| pH | Neutral (6–8) | Ester hydrolysis risk in extremes |

| Solvent | Ethanol/DMSO | Solubility data for phenolic esters |

Q. Advanced: How to resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

Contradictions often arise from:

- Purity Variability : Use ≥98% purity (certified via HPLC) to minimize confounding effects, as seen in neuroprotective studies with phorbol esters .

- Assay Conditions : Standardize cell lines (e.g., SH-SY5Y for neurotoxicity) and exposure times (e.g., 24-hour treatments in controlled media) .

- Metabolic Interference : Test in serum-free conditions to avoid esterase-driven degradation, as observed in gut microbiota metabolite studies .

Example Workflow :

Validate compound integrity post-assay via LC-MS.

Replicate under inert atmospheres (N₂) to prevent oxidation .

Cross-reference with in silico models (e.g., LogP predictions for membrane permeability) .

Q. Advanced: What analytical methods quantify this compound in biological matrices?

Methodological Answer:

- Extraction : Liquid-liquid extraction (ethyl acetate) for lipid-rich matrices, validated in fatty acid ester analyses .

- Detection :

Table 3: Method Validation Parameters

| Parameter | Acceptable Range | Reference Method |

|---|---|---|

| Recovery | 85–115% | EPA Method 8270 |

| LOD | ≤0.1 µg/mL | NIST GC-MS protocols |

Q. Advanced: How does the ester group in this compound affect its physicochemical properties?

Methodological Answer:

- Solubility : The ester group increases lipid solubility vs. the parent acid (e.g., methyl tetradecanoate LogP ~7.0 vs. myristic acid LogP ~6.5) .

- Thermal Stability : Melting points decrease with esterification (e.g., methyl tetradecanoate melts at 18°C vs. myristic acid at 58°C) .

- Reactivity : Susceptible to enzymatic cleavage (e.g., esterases in metabolic studies ).

Table 4: Thermodynamic Comparison

| Property | This compound (Predicted) | Methyl Tetradecanoate (Observed) |

|---|---|---|

| ΔvapH° | ~85 kJ/mol (estimated) | 86.6 ± 0.8 kJ/mol |

| Tₘ | ~10–20°C (phenolic substitution lowers Tₘ) | 18°C |

属性

分子式 |

C22H36O3 |

|---|---|

分子量 |

348.5 g/mol |

IUPAC 名称 |

2-(4-hydroxyphenyl)ethyl tetradecanoate |

InChI |

InChI=1S/C22H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-22(24)25-19-18-20-14-16-21(23)17-15-20/h14-17,23H,2-13,18-19H2,1H3 |

InChI 键 |

IYFWYOGGSVZZRU-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCCCCCC(=O)OCCC1=CC=C(C=C1)O |

同义词 |

4-hydroxyphenethyl tetradecanoate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。